molecular formula C22H24N2O3 B5168238 3-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]quinazolin-4-one

3-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]quinazolin-4-one

Cat. No.: B5168238
M. Wt: 364.4 g/mol
InChI Key: BVQLVZMLQJDEOU-UHFFFAOYSA-N
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Description

3-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]quinazolin-4-one is a complex organic compound with a unique structure that combines a quinazolinone core with a phenoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]quinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-methyl-2-prop-2-enylphenol with ethylene oxide to form 2-(4-methyl-2-prop-2-enylphenoxy)ethanol. This intermediate is then reacted with 2-chloroethylamine to produce 2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethylamine. Finally, the quinazolinone core is introduced through a cyclization reaction with anthranilic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The phenoxyethyl side chain can be oxidized to introduce additional functional groups.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinazolinone derivatives with additional hydroxyl or carbonyl groups, while reduction can yield dihydroquinazolinone compounds.

Scientific Research Applications

3-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]quinazolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Preliminary studies suggest it may have therapeutic potential for treating certain diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]quinazolin-4-one involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can modulate signaling pathways and lead to therapeutic effects. The phenoxyethyl side chain may also contribute to the compound’s overall activity by enhancing its binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-prop-2-enylphenoxyethanol: A precursor in the synthesis of the target compound.

    2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethylamine: Another intermediate in the synthetic route.

    Quinazolinone derivatives: Compounds with similar core structures but different side chains.

Uniqueness

3-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]quinazolin-4-one is unique due to its specific combination of a quinazolinone core and a phenoxyethyl side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[2-[2-(4-methyl-2-prop-2-enylphenoxy)ethoxy]ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-3-6-18-15-17(2)9-10-21(18)27-14-13-26-12-11-24-16-23-20-8-5-4-7-19(20)22(24)25/h3-5,7-10,15-16H,1,6,11-14H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQLVZMLQJDEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCOCCN2C=NC3=CC=CC=C3C2=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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